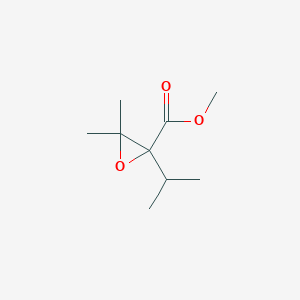
Methyl 3,3-dimethyl-2-(propan-2-YL)oxirane-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3,3-dimethyl-2-(propan-2-YL)oxirane-2-carboxylate is an organic compound with a complex structure that includes an oxirane ring and a carboxylate ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,3-dimethyl-2-(propan-2-YL)oxirane-2-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the epoxidation of alkenes using peroxides or other oxidizing agents. The reaction conditions often include the use of solvents such as toluene and catalysts to facilitate the formation of the oxirane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale epoxidation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Methyl 3,3-dimethyl-2-(propan-2-YL)oxirane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction: Reduction reactions can lead to the opening of the oxirane ring and formation of alcohols or other reduced products.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, reduction can produce alcohols, and substitution reactions can result in various substituted oxirane derivatives.
科学的研究の応用
Methyl 3,3-dimethyl-2-(propan-2-YL)oxirane-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving epoxides and carboxylates.
Industry: Utilized in the production of polymers, adhesives, and coatings due to its ability to undergo polymerization and cross-linking reactions.
作用機序
The mechanism by which Methyl 3,3-dimethyl-2-(propan-2-YL)oxirane-2-carboxylate exerts its effects involves the interaction of its oxirane ring and carboxylate ester group with various molecular targets. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with nucleophiles. The carboxylate ester group can participate in esterification and hydrolysis reactions, influencing the compound’s reactivity and stability.
類似化合物との比較
Similar Compounds
Methyl 3-phenyl-2-oxirane-2-carboxylate: Similar structure with a phenyl group instead of a dimethyl group.
2,2-Dimethyl-3-(3,7,12,16,20-pentamethyl-3,7,11,15,19-henicosapentaenyl)oxirane: Another oxirane derivative with a more complex side chain.
Uniqueness
Methyl 3,3-dimethyl-2-(propan-2-YL)oxirane-2-carboxylate is unique due to its specific combination of an oxirane ring and a carboxylate ester group, which imparts distinct chemical properties and reactivity. Its structure allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C9H16O3 |
|---|---|
分子量 |
172.22 g/mol |
IUPAC名 |
methyl 3,3-dimethyl-2-propan-2-yloxirane-2-carboxylate |
InChI |
InChI=1S/C9H16O3/c1-6(2)9(7(10)11-5)8(3,4)12-9/h6H,1-5H3 |
InChIキー |
CZENWHMIDYSVKM-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1(C(O1)(C)C)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


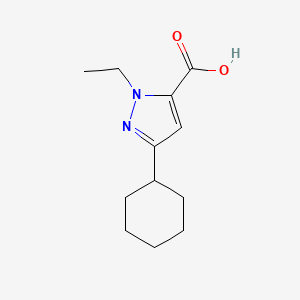


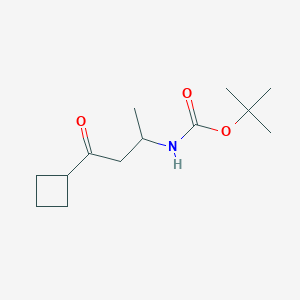

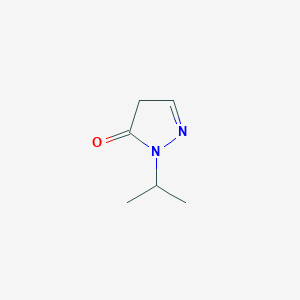
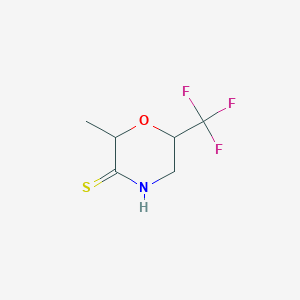
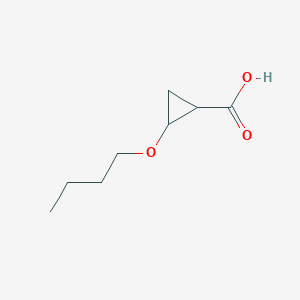
![1-[(3,3-Difluorocyclopentyl)methyl]-1H-pyrazol-4-amine](/img/structure/B13163422.png)
![4-Chloro-1-(1-cyclopropylethyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13163426.png)
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-methylthiophen-2-yl)propanoic acid](/img/structure/B13163427.png)
![[(2R,4R)-4-[3-(Trifluoromethyl)phenyl]oxolan-2-yl]methanol](/img/structure/B13163432.png)

![Methyl 2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13163472.png)
